molecular formula C27H29N3O2S B301052 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301052
M. Wt: 459.6 g/mol
InChI Key: QDHRHDNSEAZMEY-NARSBJQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is commonly referred to as DMTT and is a thiazolidinone derivative. DMTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of DMTT is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in inflammation and oxidative stress. DMTT has been found to inhibit the NF-κB pathway, which is a key regulator of inflammatory responses. It can also activate the Nrf2 pathway, which is involved in antioxidant responses.
Biochemical and physiological effects:
DMTT has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. DMTT can also increase the levels of antioxidant enzymes such as catalase and superoxide dismutase, which can protect cells from oxidative stress and damage. Furthermore, DMTT has been found to induce apoptosis in cancer cells, which can inhibit tumor growth.

Advantages and Limitations for Lab Experiments

DMTT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, DMTT has some limitations, including its instability in acidic and basic conditions and its low bioavailability.

Future Directions

Several future directions for research on DMTT can be identified. One direction is to investigate the potential applications of DMTT in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to study the effects of DMTT on the immune system and its potential use as an immunomodulatory agent. Furthermore, future research can focus on the development of more stable and bioavailable forms of DMTT for therapeutic use.

Synthesis Methods

DMTT can be synthesized using several methods, including the reaction of 2-amino-3-ethyl-1,3-thiazolidine-4-one with 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde and 4-ethoxybenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMTT has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Furthermore, DMTT has been found to have antitumor effects by inducing apoptosis in cancer cells.

properties

Product Name

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S/c1-6-29-26(31)25(33-27(29)28-22-12-14-23(15-13-22)32-7-2)17-21-16-19(4)30(20(21)5)24-11-9-8-10-18(24)3/h8-17H,6-7H2,1-5H3/b25-17-,28-27?

InChI Key

QDHRHDNSEAZMEY-NARSBJQYSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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